2-Tert-butyl-3-cyclopropoxy-5-nitropyridine
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Overview
Description
2-Tert-butyl-3-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-5-nitropyridine typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of strong acids or bases, solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxy-5-nitropyridine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with enzymes and proteins. The tert-butyl and cyclopropoxy groups contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-3-cyclopropoxy-5-nitropyridine: Similar in structure but with a tert-butoxy group instead of a tert-butyl group.
2-Tert-butyl-5-cyclopropoxy-3-nitropyridine: Similar but with different positioning of the functional groups.
Uniqueness
2-Tert-butyl-3-cyclopropoxy-5-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11-10(17-9-4-5-9)6-8(7-13-11)14(15)16/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
QELCRKHOHFDMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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